Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate

Stability Procurement Synthetic Intermediate

Researchers requiring a stable, 3-pyridinyl pinacol boronate ester building block often face supply inconsistency and protodeboronation issues with 2-pyridinyl analogs. This compound is the precise solution. - Defined 3,5-disubstitution pattern ensures reliable reactivity in cross-coupling, avoiding the instability of 2-pyridinyl boronates. - The ethyl acetate handle enables orthogonal derivatization; the BPin ester remains intact during ester transformations, allowing for late-stage diversification. - Proven synthesis via Pd-catalyzed Miyaura borylation ensures scalable, batch-to-batch consistency for parallel medicinal chemistry and API intermediate synthesis.

Molecular Formula C15H22BNO4
Molecular Weight 291.15 g/mol
Cat. No. B12978636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate
Molecular FormulaC15H22BNO4
Molecular Weight291.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OCC
InChIInChI=1S/C15H22BNO4/c1-6-19-13(18)8-11-7-12(10-17-9-11)16-20-14(2,3)15(4,5)21-16/h7,9-10H,6,8H2,1-5H3
InChIKeyOVNYUVYVHMMJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate is a heteroaryl pinacol boronate ester, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1]. The compound is characterized by a pyridine ring substituted at the 3-position with an ethyl acetate moiety and at the 5-position with a pinacol boronate ester (BPin). Its molecular formula is C15H22BNO4, with a molecular weight of 291.15 g/mol [2]. It is typically prepared via Miyaura borylation of the corresponding aryl halide using bis(pinacolato)diboron and a palladium catalyst [3].

Workflow Suzuki-Miyaura cross-coupling building block
Selection Stable pinacol boronate ester form
Use Context 3,5-disubstituted pyridine scaffold synthesis
Method Fit Compatible with standard silica gel purification

Generic Substitution Risks


Generic substitution among pyridinyl pinacol boronate esters is not straightforward due to critical differences in reactivity, stability, and synthetic outcome. The position of the boronate ester on the pyridine ring (e.g., 2-, 3-, or 4-position) creates distinct electronic environments that dictate reactivity in cross-coupling reactions . For instance, 2-pyridinyl boronates are known for their instability and propensity for rapid protodeboronation, unlike their 3-pyridinyl counterparts . Furthermore, the in situ hydrolysis of the pinacol ester to the reactive boronic acid is influenced by both steric and electronic factors, meaning that coupling rates and yields can vary significantly between regioisomers even under identical conditions [1]. The presence of the ethyl acetate group introduces additional coordination and steric effects that further differentiate this specific building block from other simpler 5-(BPin)pyridine derivatives.

Regioisomeric mismatch 2-Pyridinyl boronate esters may undergo rapid protodeboronation and offer different coupling reactivity than the target 3-isomer.
Boron species form Free boronic acids often exhibit lower stability and problematic silica gel chromatography compared to the pinacol ester.
Side-chain coordination effects The ethyl acetate group may influence palladium coordination and coupling efficiency, requiring condition optimization.

Performance Evidence vs. Alternatives


Storage Stability vs. Boronic Acid

A critical differentiator for procurement is the superior bench-top stability of the pinacol boronate ester over the corresponding free boronic acid. Heteroaryl boronic acids, particularly those with nitrogen-containing rings, can be unstable and undergo rapid protodeboronation. A class-level study demonstrated that analogous 2-heteroaryl and polyfluorophenyl pinacol boronate esters are stable in air at room temperature for at least 60 days, a stark contrast to their unstable boronic acid counterparts [1]. This enhanced stability simplifies storage, handling, and purification protocols, reducing the risk of degradation-related synthetic failure.

Storage Stability
Class-level inference
>60 d air-stable
Supports procurement and storage stability review
Solid state, air, RT; class-level data
Stability Procurement Synthetic Intermediate

Purification Advantage Over Boronic Acids

The target compound's pinacol ester functionality provides a significant purification advantage. Aryl pinacol boronate esters are chemically compatible with standard silica gel chromatography, enabling straightforward isolation and purification [1]. Conversely, the corresponding free boronic acids often have high polarity and can strongly interact with silica gel, leading to streaking, low recovery, and poor purification outcomes [2]. This characteristic is a class-level advantage, making the pinacol ester form more practical for generating high-purity building blocks.

Purification
Class-level inference
Silica gel compatible
Facilitates high-purity building block procurement
Standard silica gel, organic eluent
Purification Synthetic Intermediate Pinacol Ester

Regioisomeric Reactivity: 3- vs. 2-Pyridinyl Boronate

The position of the boronate ester on the pyridine ring critically determines its reactivity. A review on pyridinylboronic acid synthesis notes that 2-pyridinylboronic acids are notoriously difficult to handle due to their tendency for fast protodeboronation, which is a major synthetic limitation . In contrast, 3-pyridinyl boronates (the target compound's regioisomer) are significantly more stable and therefore offer more predictable and reliable coupling yields. This makes the target compound a superior choice for introducing a 3,5-disubstituted pyridine scaffold into complex molecules where the 2-pyridyl alternative is synthetically impractical.

Regioisomeric Reactivity
Class-level inference
3-Pyridinyl boronate ester more stable coupling partner than the 2-isomer, which undergoes rapid protodeboronation.
Avoids documented instability of 2-pyridinyl boronates
Standard Suzuki-Miyaura conditions
Regioselectivity Cross-Coupling Pyridinyl Boronate

Scaffold for Late-Stage Functionalization

The target compound serves as a protected, pre-functionalized scaffold. The pinacol ester acts as a protected form of the boronic acid, allowing other chemical transformations to be carried out on the pyridine ring or the ethyl acetate side chain without interference at the boron center [1]. This latent reactivity is a procurement advantage as it allows a single, stable, and versatile intermediate to be stocked for diverse late-stage diversification. The direct purchase of the corresponding boronic acid would be less desirable due to its incompatibility with many standard transformations and handling difficulties.

Scaffold Utility
Supporting evidence
Protected boronic acid equivalent
Broadens synthetic applicability of purchased intermediate
Based on established protecting group chemistry
Synthetic Utility Cross-Coupling Drug Discovery

Optimal Applications


Kinase Inhibitor Synthesis Building Block

Patents covering kinase modulation, such as US-8153641-B2, which includes methods and indications for various kinase inhibitors, suggest that 3,5-disubstituted pyridine analogs are relevant scaffolds in this therapeutic area [1]. The target compound's stability and defined 3,5-substitution pattern make it a logical and reliable choice for establishing a parallel medicinal chemistry program around this privileged structure, circumventing the instability of 2-pyridinyl alternatives .

Parallel Synthesis for Drug Discovery

The ethyl acetate side chain offers a convenient handle for further derivatization. The compound is suitable for creating physical libraries of biaryl compounds via palladium-catalyzed cross-coupling with a diverse panel of aryl halides. Its good bench stability and compatibility with standardized processes mean that it can be used in automated liquid handlers and stored in DMSO solution for convenient, reproducible dispensing—a known advantage of pinacol boronate esters over unstable boronic acids [2].

Process Chemistry Scale-Up Intermediate

In process chemistry, batch-to-batch consistency is paramount. The intrinsic stability of the pinacol boronate ester [2] and the possibility of improved supply chain logistics due to its longer shelf life make it a preferred reagent for scaling up the synthesis of an API intermediate. The proven route for its preparation via Pd-catalyzed borylation of the corresponding stable bromide provides a known, scalable process [3].

Orthogonal Late-Stage Functionalization

The compound is an ideal choice when a synthetic strategy demands a latent coupling site. The pinacol ester remains untouched during transformations on the ethyl acetate group, allowing for three-dimensional diversification of a central scaffold before final biaryl coupling. This is a strategic advantage over using the free boronic acid, which has a reactive hydroxyl group and may interfere with or be consumed by other reactions in the sequence [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Stable 3-pyridinyl boronate ester
Regioisomeric stability and cross-coupling yield
Parallel library synthesis
Boronate ester compatibility with automated dispensing
DMSO solution stability and coupling reproducibility
Process chemistry scale-up
Long shelf-life pinacol ester
Batch-to-batch consistency and scalable borylation route
Orthogonal late-stage diversification
Latent boronic acid reactivity
Orthogonality in multi-step sequences
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